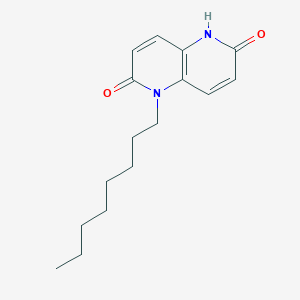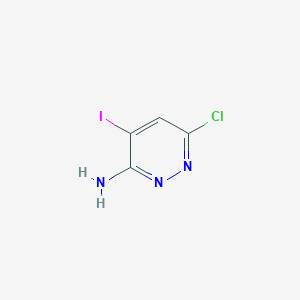
6-Chloro-4-iodopyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-iodopyridazin-3-amine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of chlorine and iodine substituents at positions 6 and 4, respectively, and an amino group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodopyridazin-3-amine can be achieved through several synthetic routes. One common method involves the halogenation of pyridazine derivatives. For instance, starting from 4-chloropyridazine, iodination can be performed using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and amination reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-iodopyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts like palladium(II) acetate and ligands like triphenylphosphine.
Major Products Formed
The major products formed from these reactions include substituted pyridazines, N-oxides, dehalogenated derivatives, and biaryl or alkyne derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-4-iodopyridazin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyridazine
- 6-Iodopyridazine
- 3-Aminopyridazine
- 4-Chloro-3-aminopyridazine
Uniqueness
6-Chloro-4-iodopyridazin-3-amine is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties This dual halogenation enhances its reactivity and allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry
Properties
IUPAC Name |
6-chloro-4-iodopyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVFRGVTCKHMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)


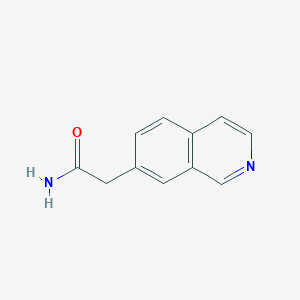
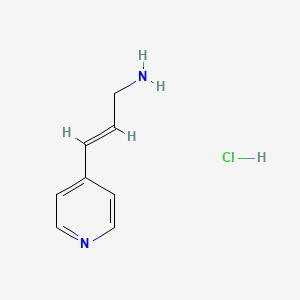

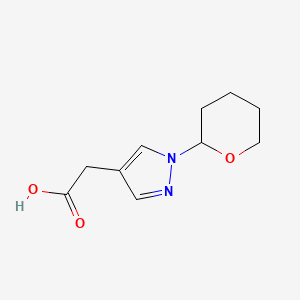
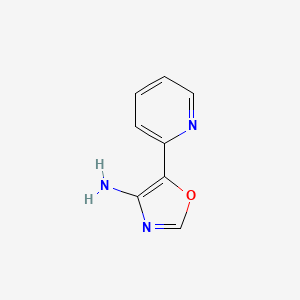
![8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667879.png)
![8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667880.png)
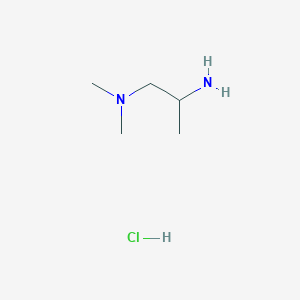
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)

